![molecular formula C14H22N2O B8502765 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline](/img/structure/B8502765.png)
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline is a chemical compound that belongs to the class of aniline derivatives It features a piperidine ring substituted with an isopropyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline typically involves the reaction of 4-chloroaniline with 1-isopropyl-4-piperidinol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Aplicaciones Científicas De Investigación
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[(1-Isopropylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Methylpiperidin-4-yloxy)aniline: Similar structure but with a methyl group instead of an isopropyl group.
4-(1-Ethylpiperidin-4-yloxy)aniline: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-[(1-Isopropylpiperidin-4-yl)oxy]aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs .
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
4-(1-propan-2-ylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)16-9-7-14(8-10-16)17-13-5-3-12(15)4-6-13/h3-6,11,14H,7-10,15H2,1-2H3 |
Clave InChI |
RRFGGFIVGCXICF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

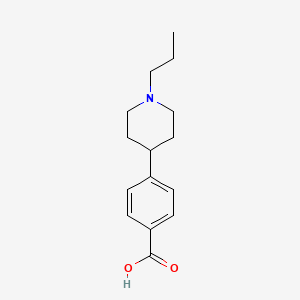
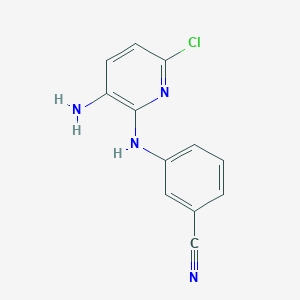
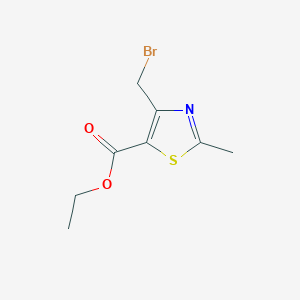
![5-(Methylamino)benzo[b]thiophene](/img/structure/B8502726.png)
![2-[N-Isopropyl-N-(2-benzoxazolyl)amino]ethanol](/img/structure/B8502728.png)
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)
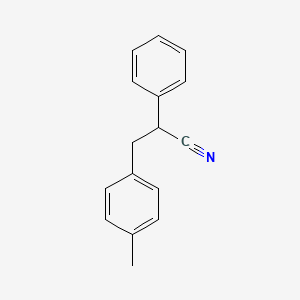
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8502736.png)
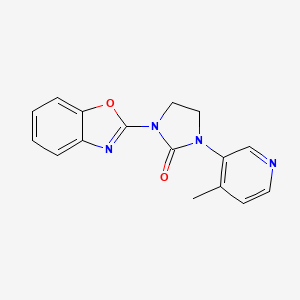
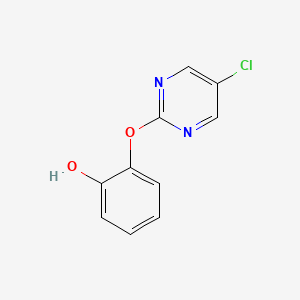
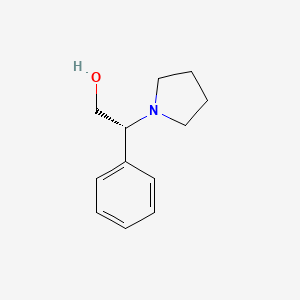
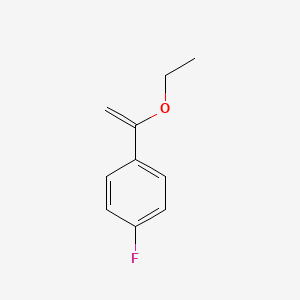
![(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B8502760.png)
